molecular formula C17H24N4O2S3 B1282680 Biotin-[2-(2-pyridyldithio)ethylamide] CAS No. 112247-65-1

Biotin-[2-(2-pyridyldithio)ethylamide]

Cat. No.: B1282680
CAS No.: 112247-65-1
M. Wt: 412.6 g/mol
InChI Key: MAJOROISBURONW-XEZPLFJOSA-N
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Description

Biotin-[2-(2-pyridyldithio)ethylamide] is a sulfhydryl reactive biotinylation reagent. It is commonly used in biochemical and molecular biology research for labeling proteins and other molecules with biotin. The compound has a molecular formula of C17H24N4O2S3 and a molecular weight of 412.58 g/mol .

Scientific Research Applications

Biotin-[2-(2-pyridyldithio)ethylamide] has a wide range of applications in scientific research:

Future Directions

: Santa Cruz Biotechnology: Biotin-2-(2-pyridyldithio)ethylamide : BroadPharm: Biotin-[2-(2-pyridyldithio)ethylamide] : Molinstincts: Biotin-[2-(2-pyridyldithio)ethylamide] : ChemSpider: Biotin-[2-(2-pyridyldithio)ethylamide]

Mechanism of Action

Target of Action

Biotin-[2-(2-pyridyldithio)ethylamide], also known as (+)-Biotin-NH-CH2CH2-S-S-pyr, is a sulfhydryl reactive biotinylation reagent . Its primary targets are proteins with sulfhydryl groups, which it can bind to via a disulfide bond .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. This is where the biotin moiety of the compound binds to the sulfhydryl group of proteins, forming a stable disulfide bond . This binding can result in changes to the protein’s function, depending on the role of the sulfhydryl group in the protein’s activity.

Biochemical Pathways

The exact biochemical pathways affected by Biotin-[2-(2-pyridyldithio)ethylamide] would depend on the specific proteins it targets. As a biotinylation reagent, it is often used in research to label proteins for detection and purification . The biotin moiety can be recognized and bound by proteins such as streptavidin or avidin, allowing for the isolation or visualization of the target protein .

Pharmacokinetics

As a biotinylation reagent, it is typically applied directly to the sample in a laboratory setting, rather than being administered to a living organism .

Result of Action

The molecular and cellular effects of Biotin-[2-(2-pyridyldithio)ethylamide]'s action would depend on the specific proteins it targets. By binding to these proteins, it can alter their function or allow them to be detected or isolated for further study .

Action Environment

The action of Biotin-[2-(2-pyridyldithio)ethylamide] can be influenced by environmental factors such as pH and temperature . For example, it is known that some methanethiosulfonates, a group of compounds that includes Biotin-[2-(2-pyridyldithio)ethylamide], can hydrolyze in water over time, particularly in the presence of nucleophiles . Therefore, it is recommended to store these compounds in a desiccator at minus 20°C and to make up solutions immediately prior to use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-[2-(2-pyridyldithio)ethylamide] typically involves the reaction of biotin with 2-(2-pyridyldithio)ethylamine. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the biotin moiety. The product is then purified using standard chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of Biotin-[2-(2-pyridyldithio)ethylamide] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Biotin-[2-(2-pyridyldithio)ethylamide] primarily undergoes substitution reactions due to the presence of the pyridyldithio group. This group can react with sulfhydryl groups on proteins and other molecules, forming stable disulfide bonds .

Common Reagents and Conditions

The common reagents used in reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] include reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions are typically carried out at neutral pH and room temperature to maintain the integrity of the biotin moiety .

Major Products Formed

The major products formed from reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] are biotinylated proteins and other biotinylated molecules. These products are used in various biochemical assays and molecular biology techniques .

Comparison with Similar Compounds

Biotin-[2-(2-pyridyldithio)ethylamide] is unique in its ability to form stable disulfide bonds with sulfhydryl groups. Similar compounds include:

    Biotin-N-hydroxysuccinimide ester: Reacts with primary amines.

    Biotin-maleimide: Reacts with sulfhydryl groups but forms thioether bonds.

    Biotin-hydrazide: Reacts with aldehydes and ketones.

Compared to these compounds, Biotin-[2-(2-pyridyldithio)ethylamide] offers the advantage of reversible biotinylation, as the disulfide bond can be cleaved under reducing conditions .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOROISBURONW-XEZPLFJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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